N-[4-(benzoylamino)phenyl]nicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(4-benzamidophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-8-10-17(11-9-16)22-19(24)15-7-4-12-20-13-15/h1-13H,(H,21,23)(H,22,24) |
InChI Key |
KGWLVGPROAARKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
Biological activity of N-(4-benzamidophenyl)nicotinamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(4-benzamidophenyl)nicotinamide Derivatives
Executive Summary
N-(4-benzamidophenyl)nicotinamide and its derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic potential of these molecules. Primarily recognized for their role as Poly(ADP-ribose) polymerase (PARP) inhibitors, these derivatives are at the forefront of anticancer research, demonstrating significant efficacy in inducing cancer cell apoptosis and cell cycle arrest.[1] Beyond oncology, this chemical scaffold has shown promise in anti-inflammatory, neuroprotective (via cholinesterase inhibition), and antifungal applications.[2][3][4] This document details the scientific underpinnings of these activities, presents robust experimental protocols for their evaluation, and summarizes key quantitative data to facilitate comparative analysis and future research endeavors.
The N-(4-benzamidophenyl)nicotinamide Scaffold: An Introduction
The core structure, characterized by a nicotinamide moiety linked to a benzamide group through a phenyl bridge, serves as a potent pharmacophore. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of biological activity. The nicotinamide component is a well-known pharmacophore that mimics the nicotinamide portion of β-nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs.[5][6] This mimicry is central to the mechanism of many derivatives, particularly in the context of PARP inhibition.
Synthetic Strategies for Derivative Generation
The synthesis of N-(4-benzamidophenyl)nicotinamide derivatives is typically achieved through multi-step reactions. A common and effective pathway involves the acylation of an aminophenyl benzamide intermediate with a nicotinoyl chloride derivative. This modular approach allows for variability in both the benzamide and nicotinamide portions of the molecule.
A representative synthetic scheme begins with the reaction of a substituted benzoic acid with thionyl chloride to form an acyl chloride. This intermediate is then reacted with p-nitroaniline. Subsequent reduction of the nitro group to an amine provides the key N-(4-aminophenyl)-substituted benzamide intermediate.[7] In parallel, nicotinic acid is converted to nicotinoyl chloride, which is then coupled with the synthesized intermediate to yield the final product.[8]
General Experimental Protocol: Two-Step Amide Coupling Synthesis
This protocol outlines a generalized method for synthesizing the core scaffold.
Step 1: Synthesis of N-(4-aminophenyl)-substituted benzamide
-
Reflux the desired benzoic acid derivative with an excess of thionyl chloride for 2-3 hours to form the corresponding benzoyl chloride. Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting benzoyl chloride in a dry, inert solvent such as dichloromethane (DCM).
-
Add p-nitroaniline to the solution, followed by a base like triethylamine (TEA), and stir at room temperature for 24 hours.[7]
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the N-(4-nitrophenyl)benzamide derivative.
-
Dissolve the nitro derivative in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere for 30 minutes to 1 hour until the reduction is complete (monitored by TLC).[7]
-
Filter the catalyst and concentrate the filtrate to obtain the N-(4-aminophenyl)benzamide intermediate.
Step 2: Coupling with Nicotinoyl Chloride
-
In a separate flask, reflux nicotinic acid with thionyl chloride in 1,2-dichloroethane with a catalytic amount of DMF to produce nicotinoyl chloride.[8]
-
Dissolve the N-(4-aminophenyl)benzamide intermediate from Step 1 in a suitable solvent like acetonitrile.
-
Add the freshly prepared nicotinoyl chloride and triethylamine to the solution.
-
Reflux the mixture until the reaction is complete.
-
After cooling, the product can be isolated through filtration or extraction, followed by purification using recrystallization or column chromatography.
Visualization of Synthetic Workflow
Caption: Generalized two-part synthetic workflow for target derivatives.
Primary Biological Activity: Anticancer Properties
The most extensively studied biological activity of N-(4-benzamidophenyl)nicotinamide derivatives is their potent anticancer effect. This activity stems primarily from their ability to inhibit PARP enzymes, leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[1][9]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are crucial enzymes in the DNA damage response (DDR), primarily involved in repairing single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.
In normal cells, DSBs are efficiently repaired by high-fidelity homologous recombination (HR). However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway. In these "HR-deficient" cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, forcing the cell to rely on error-prone repair pathways, which ultimately triggers genomic instability and apoptotic cell death.[9] This concept, where a deficiency in either of two genes (e.g., BRCA1 and PARP) is viable but simultaneous deficiency is lethal, is known as synthetic lethality.
The nicotinamide moiety of the derivatives acts as a competitive inhibitor at the NAD+ binding site of the PARP enzyme, preventing it from catalyzing the poly(ADP-ribosyl)ation necessary for recruiting other DNA repair proteins.[6]
Visualization of PARP Inhibition Mechanism
Caption: Mechanism of synthetic lethality via PARP inhibition.
Consequential Mechanisms: Apoptosis and Cell Cycle Arrest
The accumulation of DNA damage resulting from PARP inhibition triggers downstream cellular processes. Studies have shown that potent derivatives can arrest the cell cycle at the G2/M phase, preventing damaged cells from proceeding to mitosis.[1] This cell cycle checkpoint activation provides time for repair, but if the damage is too extensive, it signals for programmed cell death (apoptosis). Mechanistic studies have confirmed that these compounds can reduce mitochondrial membrane potential and ultimately induce apoptosis in cancer cell lines.[1]
Quantitative Data: In Vitro Anticancer and PARP-1 Inhibitory Activity
The efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and their direct inhibitory effect on the PARP-1 enzyme.
| Compound ID | Target Cell Line | Antiproliferative IC₅₀ (µM) | PARP-1 IC₅₀ (nM) | Reference |
| 13f | HCT116 (Human Colorectal) | 0.30 | 0.25 | [1] |
| 13f | DLD-1 (Human Colorectal) | 2.83 | 0.25 | [1] |
| 10 | MCF-7 (Human Breast) | 0.07 | 0.09 (EGFR TK) | [10] |
| N4 | - | - | 12.14 (AChE) | [2] |
| C4 | - | - | 10.67 (AChE) | [2] |
Note: Compound 10 was evaluated for EGFR Tyrosine Kinase inhibition, another anticancer target.[10] Compounds N4 and C4 were evaluated for Acetylcholinesterase (AChE) inhibition.[2]
Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(4-benzamidophenyl)nicotinamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Secondary Biological Activity: Anti-inflammatory Properties
Certain benzamide and nicotinamide analogs exhibit potent anti-inflammatory effects. This activity is highly relevant in various disease contexts, including cancer, where inflammation is a key component of the tumor microenvironment.
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and initiates the transcription of inflammatory genes.
Studies have shown that nicotinamide and related N-substituted benzamides can inhibit the activation of NF-κB.[3] This inhibition leads to a dose-dependent reduction in the production of TNF-α, thereby suppressing the inflammatory cascade.[3]
Visualization of NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by derivatives.
Other Notable Biological Activities
Beyond their primary roles in cancer and inflammation, N-(4-benzamidophenyl)nicotinamide derivatives have been explored for other therapeutic applications.
-
Cholinesterase Inhibition: Several derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. Compounds with potent inhibitory activity (IC₅₀ values in the nanomolar range) could be potential candidates for treating neurodegenerative diseases like Alzheimer's.[2]
-
Antifungal Activity: Nicotinamide derivatives have been investigated as agricultural and clinical antifungal agents.[11] Some compounds show moderate to good fungicidal activity against pathogens like Botrytis cinerea by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[4]
-
IMPDH Inhibition: Thiophenyl derivatives of nicotinamide have been shown to be metabolized within cells into unnatural NAD derivatives. These metabolites act as potent inhibitors of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme for guanylate synthesis, demonstrating toxicity against peripheral nerve cancers.[12][13]
Conclusion and Future Perspectives
The N-(4-benzamidophenyl)nicotinamide scaffold is a remarkably versatile platform for drug discovery. Its proven success as a PARP inhibitor has solidified its importance in oncology, but the expanding scope of its biological activities points to significant untapped potential. Future research should focus on structure-activity relationship (SAR) studies to optimize selectivity for different biological targets, thereby minimizing off-target effects and enhancing therapeutic indices. The development of derivatives with dual-action capabilities, such as combined PARP and EGFR inhibition or concurrent anticancer and anti-inflammatory effects, represents an exciting frontier for creating next-generation therapeutics. Further in vivo studies are essential to validate the promising in vitro results and advance these compounds toward clinical application.
References
-
Pero, R. W., Olsson, A., Amiri, A., & Chaplin, D. (1998). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. Cancer Detection and Prevention, 22(3), 225–236. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Salahat, A., Al-Warhi, T., Al-Harbi, M., Al-Massarani, S., & Oh, C. H. (2023). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC Advances, 13(31), 21623–21641. [Link]
-
Yılmaz, İ., Kara, M., & Küçükoğlu, K. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity, 26(2), 923–937. [Link]
-
Chen, J., Wang, Y., Zhang, Y., Li, Y., Chen, K., & Zou, Y. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 251, 115243. [Link]
-
Wang, Y., Chen, J., Li, Y., & Zou, Y. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Arzneimittel-Forschung, 56(6), 437–444. [Link]
-
Li, Y., Wang, Y., Chen, J., & Zou, Y. (2023). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Organic & Biomolecular Chemistry, 21(16), 3369–3373. [Link]
-
Pero, R. W., Olsson, A., Amiri, A., & Hua, J. (1999). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research, 48(S1), S29–S30. [Link]
-
Wang, Y., Chen, J., Li, Y., & Zou, Y. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320153. [Link]
-
Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416. [Link]
-
Wang, Y., Chen, J., Li, Y., & Zou, Y. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(2), 163–170. [Link]
-
ResearchGate. (n.d.). Structures of clinical and FDA-approved PARP inhibitors with nicotinamide/benzamide pharmacophore group shown in blue. [Link]
-
Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339–1350. [Link]
-
Wu, W., Chen, W., Liu, X., Wang, B., & Hu, D. (2014). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Molecules, 19(9), 13474–13486. [Link]
-
Wang, B., Chen, W., Liu, X., Wu, W., & Hu, D. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 23(11), 2958. [Link]
-
Theodoropoulos, P. C., Guo, H. H., Wang, W., Crossley, E., Rivera Cancel, G., Fang, M., ... & Nijhawan, D. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 19(6), 1339–1350. [Link]
-
Li, Y., Wang, Y., Chen, J., & Zou, Y. (2014). Diorganotin(IV) derivatives of substituted N-hydroxybenzamides with selective cytotoxicity in vitro and potent antitumor activity in vivo. Journal of Inorganic Biochemistry, 132, 47–53. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
-
ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... [Link]
Sources
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Nicotinamide Bis-Amide Scaffolds for Drug Discovery
An In-Depth Technical Guide
Executive Summary & Architectural Logic
The nicotinamide (pyridine-3-carboxamide) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for NAD+ mimics, kinase inhibitors, and allosteric modulators. While the mono-amide nicotinamide core is well-established, the Nicotinamide Bis-Amide scaffold represents a structural evolution designed to exploit dual-binding modalities.
This guide defines "Nicotinamide Bis-Amide" as a scaffold containing the nicotinamide core linked via a secondary amide or urea motif to a hydrophobic tail. This architecture is critical for Type II Kinase Inhibition , where the nicotinamide head binds the ATP hinge region, and the second amide functionality extends into the allosteric pocket (e.g., DFG-out conformation), forming a "bis-amide" hydrogen-bonding network that stabilizes the inactive kinase state.
Rational Design & Structure-Activity Relationship (SAR)
The potency of bis-amide scaffolds stems from their ability to bridge distinct pharmacophoric regions within a binding pocket.
The Tripartite Pharmacophore
-
The Head (Hinge Binder): The nicotinamide moiety.[1][2][3][4][5]
-
Mechanism:[1] The pyridine nitrogen (acceptor) and the C3-amide -NH₂ (donor) form a bidentate H-bond with the kinase hinge region (e.g., Cys919 in VEGFR-2).
-
-
The Linker (The "Bis" Component): A secondary amide or urea bridge.
-
Mechanism:[1] This moiety provides the second set of H-bonds, typically interacting with the conserved Asp/Glu of the DFG motif or the gatekeeper residue. This is the "switch" control element.
-
-
The Tail (Allosteric Occupier): A hydrophobic aryl/heteroaryl group.
-
Mechanism:[1] Occupies the hydrophobic back-pocket opened by the conformational change (e.g., the specificity pocket in kinases).
-
SAR Logic Table
| Structural Domain | Modification Strategy | Impact on Bioactivity |
| Nicotinamide Core | C2-Amino substitution | Increases solubility; creates additional H-bond donor for hinge interaction. |
| C3-Amide | N-Methylation | Generally abolishes activity (loss of H-bond donor). Must remain primary or secondary. |
| Linker Position | Para vs. Meta on Phenyl ring | Para-linkers favor linear Type II binding modes; Meta-linkers induce curvature for compact pockets. |
| Hydrophobic Tail | Halogenation (F, Cl, CF3) | Enhances lipophilicity and metabolic stability; Halogens often fill small hydrophobic sub-pockets. |
Visualization: Pharmacophore & Signaling Pathway
The following diagram illustrates the interaction logic of a Nicotinamide Bis-Amide inhibitor within a tyrosine kinase binding pocket (e.g., VEGFR-2), highlighting the dual-binding mechanism.
Caption: Schematic of Type II Kinase Inhibition via Nicotinamide Bis-Amide Scaffold interaction.
Synthetic Methodology
The synthesis of these scaffolds requires precise control over regioselectivity to ensure the "bis-amide" integrity. The following protocol describes the synthesis of a N-(4-aminophenyl)nicotinamide derivative, subsequently coupled to a hydrophobic acid chloride.
Synthetic Strategy Diagram
Caption: Two-step convergent synthesis of the Nicotinamide Bis-Amide scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-aminophenyl)nicotinamide (Intermediate A)
-
Reagents: Nicotinoyl chloride hydrochloride (1.0 eq), p-phenylenediamine (3.0 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve p-phenylenediamine (excess to prevent di-acylation) in anhydrous DCM under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA dropwise.
-
Slowly add a solution of nicotinoyl chloride in DCM over 30 minutes.
-
Stir at room temperature (RT) for 12 hours.
-
Work-up: Wash with saturated NaHCO₃, then brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (MeOH/DCM gradient) to isolate the mono-amide product.
-
Step 2: Synthesis of Final Bis-Amide Scaffold
-
Reagents: Intermediate A (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Pyridine (solvent/base).
-
Procedure:
-
Dissolve Intermediate A in dry pyridine.
-
Add the substituted benzoyl chloride dropwise at 0°C.
-
Reflux the mixture at 80°C for 4–6 hours to ensure complete conversion.
-
Quench: Pour reaction mixture into ice-cold water. The precipitate is the crude bis-amide.
-
Purification: Recrystallization from Ethanol/DMF is preferred for high purity (>98%) required for biological assays.
-
Biological Validation: VEGFR-2 Kinase Assay
To validate the efficacy of the synthesized bis-amide scaffold, a self-validating enzymatic assay is required.
Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay measures the inhibition of VEGFR-2 phosphorylation.
-
Reagents:
-
Recombinant human VEGFR-2 enzyme (cytoplasmic domain).
-
Substrate: Biotin-poly(Glu,Tyr) 4:1.
-
ATP (at Km concentration, typically 10 µM).
-
Detection: Eu3+-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.
-
-
Workflow:
-
Preparation: Prepare 3-fold serial dilutions of the Nicotinamide Bis-Amide compound in DMSO (Final DMSO < 1%).
-
Incubation: Mix Enzyme + Compound + Substrate + ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate for 60 mins at RT.
-
Detection: Add detection reagents (Eu-antibody + SA-XL665) in EDTA buffer to stop the reaction.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 337 nm, Emission: 665 nm / 620 nm).
-
-
Data Analysis:
-
Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.
-
Plot % Inhibition vs. Log[Compound] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).
-
References
-
Design and synthesis of VEGFR-2 tyrosine kinase inhibitors.
- Source: RSC Advances, 2015.
-
URL:[Link]
-
Nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
URL:[Link]
-
Discovery of Bis-imidazolecarboxamide Deriv
-
Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
- Source: Journal of Medicinal Chemistry, 2017.
-
URL:[Link]
-
Optimization and biological evaluation of nicotinamide deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Whitepaper: The Dual Facets of Nicotinamide Derivatives as Modulators of Kinase and Sirtuin Activity
Abstract
Nicotinamide (NAM) and its derivatives are central to cellular bioenergetics and signaling, primarily through their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This guide provides an in-depth technical exploration of the dual roles these molecules play as inhibitors of two critical enzyme families: sirtuins and protein kinases. We dissect the well-established mechanism of product feedback inhibition that NAM exerts on sirtuins and contrast it with the more nuanced and varied mechanisms of kinase inhibition, which range from direct, competitive binding by synthetic derivatives to indirect modulation through the cellular NAD+/ATP balance. This whitepaper offers a Senior Application Scientist's perspective on the causality behind experimental design, presents detailed protocols for assessing enzyme inhibition, and provides a framework for interpreting the resulting data for researchers, scientists, and drug development professionals.
The Foundational Axis: NAD+ Metabolism and its Regulators
The Centrality of NAD+ in Cellular Homeostasis
Nicotinamide adenine dinucleotide (NAD+) is more than a simple cofactor for redox reactions; it is a critical substrate for a host of non-redox enzymes that regulate fundamental cellular processes, including DNA repair, gene expression, and calcium signaling.[1] The cellular pool of NAD+ is in constant flux, with a half-life of approximately one hour in tumor cells, necessitating robust synthetic pathways to meet demand.[2] Mammals predominantly utilize the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+.[3] This pathway underscores the cell's metabolic efficiency and provides a key regulatory node.
Nicotinamide Phosphoribosyltransferase (NAMPT): The Gatekeeper of NAD+ Salvage
The rate-limiting enzyme in the mammalian NAD+ salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[3] Due to the high metabolic demand of cancer cells, NAMPT is frequently overexpressed in various malignancies, making it a compelling therapeutic target.[1][2] Inhibition of NAMPT leads to NAD+ depletion, triggering metabolic stress and apoptosis, particularly in rapidly dividing cells.[4]
Diagram: The NAD+ Salvage Pathway
The following diagram illustrates the central role of NAMPT in recycling nicotinamide back into the essential coenzyme NAD+, which is consumed by enzymes like Sirtuins, PARPs, and CD38.
Caption: The mammalian NAD+ salvage pathway, highlighting NAMPT as the key therapeutic target.
Nicotinamide Derivatives as Sirtuin Inhibitors
Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein lysine deacylases that are critical regulators of metabolism, stress responses, and longevity.[5][6] Their absolute requirement for NAD+ as a co-substrate directly links their enzymatic activity to the cell's energy status.[7]
Mechanism of Sirtuin Inhibition: A Tale of Base Exchange
The inhibition of sirtuins by nicotinamide is a classic example of product inhibition. During the deacetylation reaction, SIRT1 cleaves the N-glycosidic bond of NAD+ to release NAM and form a reactive imidate intermediate with the acetyl-lysine substrate.[7] Nicotinamide, as the reaction product, can then re-attack this intermediate in a "base exchange" reaction, reforming NAD+ and preventing the completion of deacetylation.[8][9] This mechanism results in noncompetitive inhibition with respect to the acetylated substrate.[10][11]
Structural studies have been pivotal in elucidating this mechanism. Crystallography has revealed that the inhibitory nicotinamide molecule binds to a conserved "C pocket" within the sirtuin catalytic domain, the same site that accommodates the nicotinamide moiety of the NAD+ substrate during catalysis.[10][12] However, a distinct "D pocket" has been identified as the binding site for nicotinamide during the base exchange reaction, providing a structural basis for its inhibitory action.[8][9]
Diagram: Sirtuin Catalysis and Nicotinamide Inhibition
This diagram shows the catalytic cycle of sirtuins and the mechanism by which nicotinamide acts as a product inhibitor via the base exchange pathway.
Caption: The sirtuin reaction cycle and the inhibitory base exchange mechanism by nicotinamide.
Experimental Protocol: In Vitro Sirtuin Deacetylase Assay
Causality: To quantitatively assess the inhibitory potential of a nicotinamide derivative on a specific sirtuin (e.g., SIRT1), a fluorometric activity assay is the industry standard. This assay relies on a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore quenched by the acetyl group. Deacetylation by the sirtuin exposes the fluorophore, leading to a measurable increase in fluorescence. This provides a direct, real-time readout of enzyme activity.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Prepare Recombinant Human SIRT1 enzyme stock solution (e.g., 1 mg/mL) in assay buffer. Dilute to a working concentration (e.g., 25 nM) immediately before use.
-
Prepare Fluor-de-Lys®-SIRT1 substrate stock solution (10 mM). Dilute to a working concentration (e.g., 200 µM) in assay buffer.
-
Prepare NAD+ stock solution (10 mM). Dilute to a working concentration (e.g., 2 mM) in assay buffer.
-
Prepare Nicotinamide (or derivative) inhibitor stock solution (e.g., 10 mM in DMSO). Perform serial dilutions to create a concentration gradient (e.g., 10 mM to 10 nM).
-
-
Assay Plate Setup (96-well black, flat-bottom):
-
Add 20 µL of Assay Buffer to all wells.
-
Add 5 µL of inhibitor dilutions to test wells. Add 5 µL of DMSO to positive and negative control wells.
-
Add 10 µL of the SIRT1 enzyme working solution to all wells except negative controls (add 10 µL of assay buffer instead).
-
Incubate for 15 minutes at 37°C to allow inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a 15 µL mixture of the substrate and NAD+ working solutions (final concentration: e.g., 50 µM substrate, 500 µM NAD+).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure fluorescence intensity every 60 seconds for 60 minutes (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates by subtracting the rate of the negative control and setting the positive control (DMSO) rate as 100% activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary: Sirtuin Inhibition by Nicotinamide
The inhibitory potency of nicotinamide varies across the sirtuin family, suggesting that while the mechanism is conserved, isoform-specific structural differences influence binding affinity.[13]
| Sirtuin Isoform | Reported IC50 for Nicotinamide (µM) | Reference |
| SIRT1 | 68.1 ± 1.8 | [14] |
| SIRT2 | ~50 - 184 | [13] |
| SIRT3 | 36.7 ± 1.3 | [14] |
| SIRT5 | ~50 - 184 | [13] |
Nicotinamide Derivatives as Kinase Inhibitors
The relationship between nicotinamide derivatives and protein kinases is multifaceted. While nicotinamide itself is not a broad-spectrum kinase inhibitor, it can directly inhibit specific kinases, and its synthetic derivatives have been successfully developed as potent, targeted anti-cancer agents.[15][16]
Direct Kinase Inhibition
Kinases utilize ATP as a phosphate donor to phosphorylate substrate proteins. Small molecule inhibitors typically compete with ATP for binding in the kinase's active site.
-
Nicotinamide as a Direct Inhibitor: Studies have shown that nicotinamide can directly inhibit Rho-associated protein kinase (ROCK) by suppressing the phosphorylation of its downstream target, myosin light chain.[15] This action is independent of its role in NAD+ metabolism and demonstrates that the nicotinamide scaffold can, in some cases, fit into kinase ATP-binding pockets.[15]
-
Synthetic Nicotinamide Derivatives: A more prominent strategy involves using the nicotinamide scaffold as a starting point for medicinal chemistry campaigns. By adding various functional groups, chemists have designed potent and selective inhibitors of therapeutically relevant kinases. For example, a series of nicotinamide derivatives were synthesized and shown to be potent inhibitors of Aurora kinases, which are overexpressed in many tumors.[16] One such derivative, compound 10l , demonstrated IC50 values against cancer cell lines that were significantly lower than the reference compound.[16] Similarly, analogues of the multi-kinase inhibitor Ponatinib incorporating a nicotinamide moiety showed enhanced potency against key leukemia-driving kinases like FLT3.[17]
Indirect Kinase Modulation via NAD+ Metabolism
A critical, field-proven insight is that targeting NAD+ biosynthesis with NAMPT inhibitors indirectly affects kinase signaling. ATP is the universal co-substrate for all kinases. The blockade of glycolysis, which occurs upon severe NAD+ depletion following NAMPT inhibition, leads to a rapid drop in cellular ATP levels.[18] This reduction in the available ATP pool can globally suppress the activity of ATP-dependent enzymes, including the entire kinome. This represents a powerful anti-proliferative strategy, particularly in cancers that exhibit high glycolytic rates (the Warburg effect).[1]
Diagram: Kinase Inhibition Workflow
This diagram outlines a typical workflow for screening and characterizing kinase inhibitors, from primary assay to downstream cellular analysis.
Caption: A generalized workflow for the discovery and validation of kinase inhibitors.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
Causality: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any ADP-generating enzyme. The amount of ADP is directly proportional to kinase activity. The protocol is self-validating as it includes a step to deplete unused ATP, preventing interference and ensuring that the luminescence signal is derived solely from the ADP generated by the target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (specific to the kinase of interest, e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare recombinant kinase (e.g., Aurora A) and its specific substrate peptide in kinase buffer.
-
Prepare ATP solution at 2x the final desired concentration in kinase buffer.
-
Prepare inhibitor (nicotinamide derivative) stock and serial dilutions in DMSO.
-
-
Kinase Reaction (Low-volume 384-well plate):
-
Add 1 µL of inhibitor dilutions or DMSO (control) to wells.
-
Add 2 µL of a kinase/substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data (no-enzyme control = 100% inhibition, DMSO control = 0% inhibition).
-
Plot percent inhibition vs. log inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
The Interplay of NAD+-Consuming Enzymes
Beyond sirtuins, other key enzymes utilize NAD+, and their inhibition is interconnected with nicotinamide metabolism.
-
Poly (ADP-ribose) Polymerases (PARPs): PARPs, particularly PARP-1, are crucial for DNA damage repair.[19] They consume NAD+ to synthesize poly (ADP-ribose) chains on target proteins.[20] Nicotinamide itself is a natural inhibitor of PARP-1.[19][21] Many synthetic PARP inhibitors are designed as nicotinamide mimics, competing with NAD+ at the active site.[22][23]
-
CD38: This transmembrane glycoprotein is a major NAD+ hydrolase in mammals, regulating cellular NAD+ levels.[24] Inhibition of CD38 can raise intracellular NAD+ concentrations, which can, in turn, enhance sirtuin activity.[25] Interestingly, nicotinamide riboside (NR), a nicotinamide derivative and NAD+ precursor, has been shown to act as a covalent inhibitor of CD38.[24][26]
Therapeutic Applications and Future Directions
The modulation of kinases and NAD+ metabolism by nicotinamide derivatives has significant therapeutic implications.
-
Oncology: Kinase inhibitors are a cornerstone of modern cancer therapy.[27][28][29] NAMPT inhibitors are also in clinical development, showing promise in depleting the energy reserves of cancer cells.[2][4][30] The concept of "polypharmacology," where a single drug hits multiple targets (e.g., a kinase and a sirtuin), is an emerging area of interest.[13]
-
Metabolic and Neurodegenerative Diseases: Sirtuins are attractive targets for age-related diseases.[5][31] While activators have been sought for metabolic benefits, sirtuin inhibitors are being explored for neurodegenerative conditions like Parkinson's disease and in cancer therapy.[13][31] Modulating NAD+ levels through NAMPT or CD38 inhibition is also a promising strategy for a wide range of metabolic and inflammatory conditions.[1][4]
Conclusion
Nicotinamide and its derivatives are not merely metabolic intermediates but sophisticated signaling molecules with profound effects on cellular regulation. Their ability to inhibit sirtuins through a well-defined product inhibition mechanism is a cornerstone of sirtuin biology. Concurrently, the nicotinamide scaffold serves as a versatile template for the design of potent kinase inhibitors, while the broader strategy of targeting NAD+ biosynthesis via NAMPT inhibition offers a powerful method to indirectly silence kinase activity by depleting cellular ATP. Understanding these distinct but interconnected mechanisms is paramount for drug development professionals aiming to leverage this chemical space for therapeutic intervention in cancer, metabolic disorders, and age-related diseases.
References
- Frontiers. (n.d.). Review of various NAMPT inhibitors for the treatment of cancer.
- ACS Publications. (n.d.). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors.
- National Center for Biotechnology Information. (n.d.). Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes - PMC.
- National Center for Biotechnology Information. (n.d.). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC.
- Patsnap Synapse. (2024, June 21). What are NAMPT inhibitors and how do they work?.
- Department of Molecular Biology, Princeton University. (2005, March 18). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme.
- Taylor & Francis Online. (n.d.). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review.
- ResearchGate. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
- PubMed. (2005, March 18). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme.
- PubMed. (2023, October 5). Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery.
- Semantic Scholar. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
- Princeton University. (2005, March 18). Mechanism of sirtuin inhibition by nicotinamide: Altering the NAD+ cosubstrate specificity of a Sir2 enzyme.
- National Center for Biotechnology Information. (n.d.). Sirtuin inhibitors as anticancer agents - PMC.
- National Center for Biotechnology Information. (n.d.). Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC.
- National Center for Biotechnology Information. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC.
- National Center for Biotechnology Information. (n.d.). CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC.
- PubMed. (2007, February 9). Structural basis for nicotinamide inhibition and base exchange in Sir2 enzymes.
- ACS Publications. (2021, January 22). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases.
- National Center for Biotechnology Information. (n.d.). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling - PMC.
- ResearchGate. (2025, August 6). Sirtuin-targeting drugs: Mechanisms of action and potential therapeutic applications.
- SciSpace. (n.d.). Sirtuin activators and inhibitors.
- Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects.
- National Center for Biotechnology Information. (n.d.). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC.
- Journal of Biological Chemistry. (2012, December 14). Structural Basis for Sirtuin Activity and Inhibition.
- PubMed. (n.d.). The Sirtuin family: therapeutic targets to treat diseases of aging.
- ACS Publications. (2024, October 30). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling.
- Semantic Scholar. (n.d.). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies.
- MDPI. (n.d.). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation.
- Frontiers. (n.d.). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease.
- ResearchGate. (n.d.). Sirtuins, Nicotinamide and Aging: A Critical Review.
- PubMed. (n.d.). Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD.
- ACS Publications. (n.d.). The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition.
- Santa Cruz Biotechnology. (n.d.). CD38 Inhibitors.
- National Center for Biotechnology Information. (2024, October 30). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC.
- National Center for Biotechnology Information. (n.d.). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC.
- National Center for Biotechnology Information. (2021, September 27). Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective.
- ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD+ binding pocket.
- National Center for Biotechnology Information. (2018, November 29). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC.
- PubMed. (2019, September 1). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors.
- National Center for Biotechnology Information. (n.d.). Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC.
- ResearchGate. (2026, January 24). Nicotinamide-based Sirtuin 2 inhibitors as anti-HCMV agents.
- National Center for Biotechnology Information. (2018, February 5). Nicotinamide: Mechanism of action and indications in dermatology.
- PubMed. (n.d.). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide?.
- ACS Publications. (2020, February 4). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds.
- National Center for Biotechnology Information. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC.
- Patexia. (n.d.). Substituted nicotinamide derivatives as kinase inhibitors.
- ResearchGate. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for nicotinamide inhibition and base exchange in Sir2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbio.princeton.edu [molbio.princeton.edu]
- 11. Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 20. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 22. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. my.clevelandclinic.org [my.clevelandclinic.org]
- 30. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Sirtuin family: therapeutic targets to treat diseases of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of N-[4-(benzoylamino)phenyl]nicotinamide
Executive Summary
In modern drug discovery, a profound understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic profile and ultimate clinical success. Among the most critical of these properties are molecular weight (MW) and lipophilicity. This guide provides a detailed technical examination of N-[4-(benzoylamino)phenyl]nicotinamide, a molecule of interest in medicinal chemistry. We will explore the theoretical and experimental methodologies for determining its molecular weight and lipophilicity, contextualize these values within established principles of drug design, and discuss their implications for absorption, distribution, metabolism, and excretion (ADME). This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to characterize and interpret these core physicochemical parameters.
Introduction: The Foundational Role of MW and Lipophilicity in Drug Design
The journey of a drug candidate from initial synthesis to clinical application is heavily influenced by its intrinsic physicochemical characteristics. Two of the most decisive of these are molecular weight and lipophilicity. Molecular weight directly impacts a molecule's size and complexity, which in turn affects its diffusion, transport across biological membranes, and interaction with target proteins.
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for lipid-like environments versus aqueous ones.[1] This property is a critical determinant of a drug's ADME profile.[2] A molecule must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, such as the gastrointestinal mucosa for oral absorption, but must also retain enough aqueous solubility for systemic circulation.[1][3] An imbalance—either excessive lipophilicity or hydrophilicity—can lead to poor absorption, undesirable tissue accumulation, rapid metabolism, or inefficient clearance.
Pioneering work in this area led to the establishment of guidelines like Lipinski's "Rule of Five," which posits that poor oral absorption or permeation is more likely when a compound violates certain thresholds, including a molecular weight >500 Daltons and a LogP >5. While not an absolute law, these guidelines serve as an invaluable framework for optimizing drug candidates. This guide will therefore detail the precise characterization of these two properties for N-[4-(benzoylamino)phenyl]nicotinamide.
Physicochemical Profile of N-[4-(benzoylamino)phenyl]nicotinamide
A precise understanding of a molecule begins with its structure and fundamental properties. The following section outlines the core physicochemical data for N-[4-(benzoylamino)phenyl]nicotinamide.
Chemical Structure:
Figure 1. 2D structure of N-[4-(benzoylamino)phenyl]nicotinamide.
Data Summary Table:
The key physicochemical parameters for N-[4-(benzoylamino)phenyl]nicotinamide are summarized below. The molecular weight is calculated from its molecular formula, and the lipophilicity value is a computationally predicted consensus value, as experimental data is not publicly available.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₅N₃O₂ | - |
| Molecular Weight | 317.35 g/mol | Calculated |
| Predicted LogP (XLogP3) | 3.1 | Computational Prediction |
Determination of Molecular Weight
The molecular weight of a compound is a definitive property, essential for confirming its identity and purity. It can be determined both theoretically and through precise experimental measurement.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₉H₁₅N₃O₂).
-
Carbon (C): 19 atoms × 12.011 u = 228.209 u
-
Hydrogen (H): 15 atoms × 1.008 u = 15.120 u
-
Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total Molecular Weight: 317.348 u (commonly rounded to 317.35 g/mol )
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for experimentally determining the molecular weight of a molecule with high accuracy and sensitivity.[4][5] It works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[6] For small molecules like N-[4-(benzoylamino)phenyl]nicotinamide, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a mass measurement with an accuracy of less than 5 parts per million (ppm).[4]
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules, while the Time-of-Flight (TOF) analyzer offers high mass accuracy.[7]
-
Sample Preparation: Dissolve approximately 1 mg of N-[4-(benzoylamino)phenyl]nicotinamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard with ions that bracket the expected m/z of the analyte.[8] This is critical for achieving high mass accuracy.
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, charged analyte ions [M+H]⁺ are released into the gas phase.
-
Mass Analysis: The ions are accelerated into the TOF mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its m/z ratio. Lighter ions travel faster and reach the detector first.
-
Data Acquisition and Analysis: The detector records the arrival time of the ions, generating a mass spectrum. The most abundant peak will typically correspond to the protonated molecule, [M+H]⁺. For N-[4-(benzoylamino)phenyl]nicotinamide (MW = 317.35), the expected m/z for the [M+H]⁺ ion would be approximately 318.12. The measured accurate mass is then used to confirm the elemental composition.
Sources
- 1. scitechdaily.com [scitechdaily.com]
- 2. N-[4-(1-aminoethyl)phenyl]nicotinamide [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. Aquinnah Pharmaceuticals patents MAPT aggregation inhibitors | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2015103453A1 - Heteroaryl substituted nicotinamide compounds - Google Patents [patents.google.com]
- 7. CID 161367417 | C18H22N2O2 | CID 161367417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Assay Protocols for Testing Nicotinamide Derivatives
Introduction & Strategic Overview
The nicotinamide (NAM) scaffold is the structural backbone of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme critical for cellular redox reactions and a substrate for signaling enzymes like Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs).[1][2] Derivatives of nicotinamide—ranging from NAD+ precursors (NR, NMN) to NAMPT inhibitors and PARP inhibitors—are central to drug discovery efforts in oncology, metabolic disease, and longevity.
This guide provides a rigorous technical framework for evaluating these compounds. Unlike generic protocols, this document emphasizes the mechanistic causality of assay design: why specific buffers are chosen, how to avoid common artifacts (e.g., fluorophore interference in Sirtuin assays), and how to validate data using orthogonal methods.
Key Assay Classes Covered:
-
Enzymatic Screening (Cell-Free): Direct modulation of NAMPT, PARP, and Sirtuins.
-
Cellular NAD+ Flux: Quantifying intracellular NAD+ boosting or depletion.
-
Metabolic Phenotyping: Functional readouts of mitochondrial respiration and glycolysis.
Compound Solubilization & Stability (The "Hidden" Variable)
Nicotinamide derivatives often exhibit pH-dependent stability issues. NAD+ itself is stable in acidic conditions but rapidly degrades in alkali; NADH is the inverse. Derivatives may share these sensitivities.
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is standard for hydrophobic derivatives. For hydrophilic precursors (e.g., NMN salts), use nuclease-free water or PBS (pH 7.4).
-
Concentration: Prepare 10 mM or 100 mM master stocks.
-
Storage: Aliquot into single-use light-protective tubes (amber) and store at -80°C. Avoid freeze-thaw cycles , which can hydrolyze the ribose-nicotinamide bond.
-
Stability Check: Verify structural integrity via LC-MS if the compound has been stored >3 months.
Cell-Free Enzymatic Screening Protocols
NAMPT Inhibition/Activation Assay (Coupled Enzyme System)
Objective: Measure the conversion of Nicotinamide (NAM) to NMN by NAMPT. Mechanism: Since NMN quantification is difficult directly, we couple NMN production to NAD+ synthesis (via NMNAT) and subsequently to NADH production (via Alcohol Dehydrogenase/ADH). NADH fluorescence is the readout.[3][4]
Reagents:
-
Recombinant NAMPT and NMNAT1 enzymes.
-
Substrates: NAM, PRPP (Phosphoribosyl pyrophosphate), ATP.
-
Detection System: Ethanol, ADH, Resazurin/Diaphorase (optional for amplification).
Protocol Steps:
-
Reaction Mix: In a black 96-well plate, combine:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrates: 50 µM NAM, 20 µM PRPP, 200 µM ATP.
-
Coupling Enzymes: 1 U/mL NMNAT1, 5 U/mL ADH, 2% Ethanol.
-
-
Compound Addition: Add test derivatives (10-point dose-response). Include FK866 (10 nM) as a negative control (inhibitor).
-
Initiation: Add recombinant NAMPT (5-10 nM final).
-
Detection: Monitor fluorescence (Ex 340 nm / Em 460 nm for NADH) kinetically for 60 minutes at 30°C.
-
Note: For higher sensitivity, add Diaphorase + Resazurin to convert NADH generation into Resorufin fluorescence (Ex 530 nm / Em 590 nm).
-
PARP1 Inhibition Assay (NAD+ Consumption Mode)
Objective: Assess if a derivative inhibits PARP1-driven poly(ADP-ribosyl)ation. Mechanism: PARP1 consumes NAD+ to build PAR chains on histone substrates. We measure the remaining NAD+ after the reaction.[5]
Protocol Steps:
-
Coating: Coat a clear 96-well plate with Histones (20 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.
-
Reaction: Add PARP Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT) containing:
-
Incubation: 60 minutes at Room Temp (RT).
-
Quantification: Add 20 µL of 2M KOH to stop the reaction (lyses PARP, preserves NAD+).
-
Detection: Transfer supernatant to a fresh plate and perform the NAD+ Cycling Assay (see Section 4.1) to quantify residual NAD+.
-
Result: High residual NAD+ = Potent PARP Inhibition.
-
Sirtuin Activation (Substrate-Agnostic)
Critical Note: Avoid "Fluor-de-Lys" type substrates when testing hydrophobic nicotinamide derivatives, as they can cause false-positive activation via fluorophore interaction. Use a Nicotinamide Detection or Mass Spectrometry method.
Protocol (NAM Detection):
-
Incubate SIRT1 with native acetylated peptide (e.g., p53-AcK382) and NAD+.
-
Reaction produces Deacetylated Peptide + O-Acetyl-ADP-Ribose + Nicotinamide (NAM) .
-
Stop reaction and detect NAM generation using LC-MS/MS or a specific nicotinamidase-coupled readout.
Cellular NAD+ Modulation Protocols
Intracellular NAD+ Quantification (Enzymatic Cycling)
Principle: This is the gold standard for sensitivity. It relies on the cycling of NAD+ between oxidized and reduced states by Alcohol Dehydrogenase (ADH), generating a cumulative fluorescent signal.
Workflow Diagram (Graphviz):
Caption: General workflow for enzymatic cycling assays to quantify intracellular NAD+.
Detailed Protocol:
-
Treatment: Treat cells (e.g., HeLa, HepG2) with nicotinamide derivatives for 4–24 hours.
-
Lysis (Crucial Step):
-
For NAD+ extraction: Lyse in 0.6 M Perchloric Acid (HClO₄) or 10% Trichloroacetic Acid (TCA) . This destroys NADH.
-
For NADH extraction: Lyse in 0.1 M NaOH . This destroys NAD+.
-
-
Neutralization:
-
Neutralize Acid extracts with 1 M K₂CO₃.
-
Neutralize Base extracts with 1 M KH₂PO₄.
-
Tip: Verify pH is ~7.2–7.5 using pH paper on a dummy sample.
-
-
Cycling Reaction:
-
Mix 50 µL Sample with 100 µL Cycling Buffer (100 mM Phosphate Buffer, 2% Ethanol, 0.5 mM Phenazine Ethosulfate (PES), 0.1 mM MTT or WST-1, 10 U/mL ADH).
-
-
Incubation: 30 min at RT in the dark.
-
Readout: Measure Absorbance at 570 nm (MTT) or 450 nm (WST-1). Compare against a pure NAD+ standard curve (0–100 pmol).
Metabolic Phenotyping (Seahorse XF)
Objective: Determine if NAD+ boosting translates to improved mitochondrial respiration. Protocol:
-
Seed cells in Seahorse XF96 plates.
-
Treat with NAD+ precursor (e.g., NMN derivative) for 24h.
-
Perform Mito Stress Test :
-
Measure Oxygen Consumption Rate (OCR).
-
Inject Oligomycin (ATP synthase inhibitor).
-
Inject FCCP (Uncoupler) -> Max Respiration.
-
Inject Rotenone/Antimycin A (Complex I/III inhibitors). Interpretation: Effective NAD+ boosters often increase Maximal Respiration and Spare Respiratory Capacity .
-
Visualizing the NAD+ Signaling Network
Understanding where your derivative intervenes is critical. The diagram below maps the salvage pathway and intervention points.
Caption: The NAD+ Salvage Pathway.[1][2][9][12] Green nodes = Synthesis enzymes; Yellow nodes = Consumers. Blue/Red = Redox states.
Data Analysis & Quality Control
Normalization
Raw fluorescence/absorbance values must be normalized to total protein content (BCA assay) or cell number (Crystal Violet/Hoechst).
-
Formula:[NAD+] (pmol/mg) = (Raw NAD+ pmol) / (Protein mg in well)
Z-Factor Calculation
For high-throughput screens (HTS), calculate the Z-factor to validate assay robustness.
-
Z = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|)
-
Target: Z > 0.5 indicates an excellent assay.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background in Cycling Assay | Contaminated ADH or over-incubation | Use HPLC-grade ADH; reduce cycling time to 15 min. |
| No Effect of Positive Control (FK866) | Cell density too high | NAMPT inhibitors are cytostatic; ensure cells are in log-phase growth. |
| Inconsistent NAD+ Levels | Inefficient Lysis or pH drift | Ensure rapid lysis; double-check pH after neutralization (must be ~7.4). |
References
-
Ratajczak, J., et al. (2016). NR and NMN: A Comparison of NAD+ Precursors. Nature Communications. [Link]
-
Chini, E. N., et al. (2018).[13] Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels.[4][13] Bio-protocol.[2][10] [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research. [Link]
-
Putt, K. S., & Hergenrother, P. J. (2004). An Enzymatic Assay for Poly(ADP-ribose) Polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules. Analytical Biochemistry. [Link]
-
Cantó, C., et al. (2012). The NAD+ Precursor Nicotinamide Riboside Enhances Oxidative Metabolism and Protects against High-Fat Diet-Induced Obesity. Cell Metabolism.[2][14] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nicotinamide uptake and metabolism by chick intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Assessing Cell Permeability and Uptake of Benzoylamino-nicotinamides
Introduction: The Critical Role of Cellular Permeability in Drug Efficacy
The ability of a therapeutic agent to reach its intracellular target is a cornerstone of its efficacy. For benzoylamino-nicotinamides, a promising class of small molecules with diverse therapeutic potential, understanding their journey across the cellular membrane is paramount. This guide provides a comprehensive overview of robust methodologies to quantify cell permeability and cellular uptake, offering researchers the tools to select and optimize drug candidates with favorable pharmacokinetic profiles. We will delve into the mechanistic underpinnings of these assays, providing not just protocols, but the scientific rationale to empower informed experimental design and data interpretation.
The cell membrane, a complex lipid bilayer interspersed with proteins, presents a formidable barrier to most molecules. Small molecules like benzoylamino-nicotinamides can traverse this barrier through passive diffusion, driven by the concentration gradient, or via carrier-mediated transport, which can be either passive (facilitated diffusion) or active (requiring energy).[1] The physicochemical properties of the molecule, such as its size, lipophilicity, and charge, largely dictate the dominant mechanism of its transport.
I. A Tiered Approach to Permeability Assessment
A hierarchical strategy, starting with simple, high-throughput in vitro models and progressing to more complex cell-based systems, is the most efficient approach to characterizing the permeability of benzoylamino-nicotinamides. This tiered approach allows for early-stage screening of large compound libraries and reserves more resource-intensive assays for lead candidates.
Caption: Tiered approach for permeability assessment of benzoylamino-nicotinamides.
II. Parallel Artificial Membrane Permeability Assay (PAMPA): A First-Pass Filter
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[2][3] It serves as an excellent initial screen for large numbers of benzoylamino-nicotinamide analogs to rank-order them based on their ability to passively diffuse across a lipid membrane.
Principle of PAMPA
The assay utilizes a 96-well filter plate where a porous membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic the cell membrane.[2] The test compound is added to the donor wells, and its appearance in the acceptor wells is quantified over time, typically by UV-Vis spectroscopy or LC-MS/MS.[4][5]
Experimental Workflow
Caption: General workflow for Caco-2 and MDCK permeability assays.
Protocol: Caco-2/MDCK Permeability Assay for Benzoylamino-nicotinamides
Materials:
-
Caco-2 or MDCK cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Benzoylamino-nicotinamide stock solutions (10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed cells onto the Transwell™ inserts at an appropriate density. Culture Caco-2 cells for 21-25 days and MDCK cells for 4-7 days to allow for differentiation and monolayer formation. [6]2. Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm2 for MDCK). [7]The integrity can also be confirmed using a paracellular marker like Lucifer Yellow. 3. Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
For AP to BL transport, add the test compound (typically 1-10 µM) to the apical chamber and transport buffer to the basolateral chamber.
-
For BL to AP transport, add the test compound to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for 1-2 hours. [8]At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the benzoylamino-nicotinamide in the samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp for both directions (Papp, A-B and Papp, B-A).
-
Calculate the Efflux Ratio (ER) = Papp, B-A / Papp, A-B.
-
Data Interpretation
| Papp, A-B (x 10-6 cm/s) | Permeability Classification |
| > 20 | High |
| 5 - 20 | Medium |
| < 5 | Low |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux |
| ≥ 2 | Potential substrate of an efflux transporter [6] |
IV. Cellular Uptake Assays: Quantifying Intracellular Accumulation
While permeability assays measure the rate of transport across a cell monolayer, cellular uptake assays directly quantify the amount of a compound that accumulates within cells. This is particularly important for understanding the relationship between extracellular concentration and the concentration at the intracellular target.
Principle of Cellular Uptake Assays
Cells are incubated with the test compound for a specific time. After incubation, the cells are washed to remove extracellular compound, and then lysed. The intracellular concentration of the compound is then determined, typically by LC-MS/MS. [9][10]
Experimental Workflow
Caption: A general workflow for a cellular uptake assay.
Protocol: LC-MS/MS-Based Cellular Uptake Assay
Materials:
-
Target cell line cultured in multi-well plates (e.g., 24-well)
-
Benzoylamino-nicotinamide stock solutions (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer or acetonitrile)
-
BCA protein assay kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Compound Incubation: Treat the cells with the benzoylamino-nicotinamide at various concentrations and for different time points. Include a vehicle control (DMSO).
-
Washing: After incubation, rapidly aspirate the medium and wash the cells 3-5 times with ice-cold PBS to stop uptake and remove extracellular compound.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
Quantification:
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Analyze the supernatant for the concentration of the benzoylamino-nicotinamide using a validated LC-MS/MS method. [9] * Determine the protein concentration in the lysate using a BCA assay.
-
-
Data Analysis: Express the intracellular concentration as the amount of compound per milligram of protein or per million cells.
Considerations for Uptake Studies
-
Non-specific Binding: Benzoylamino-nicotinamides may bind non-specifically to the plastic of the culture plates or to extracellular matrix proteins. It is important to perform control experiments to assess and correct for this. [11][12]* Temperature Dependence: To distinguish between active transport and passive diffusion, uptake experiments can be performed at 4°C. At this temperature, active transport is significantly inhibited. [11][12]
V. Advanced Techniques: Probing Cellular Uptake with Fluorescent Probes
For a more dynamic and spatially resolved understanding of cellular uptake, fluorescently labeled benzoylamino-nicotinamide analogs or fluorescent sensors can be employed. [13][14]These approaches allow for visualization of compound accumulation in living cells using techniques like fluorescence microscopy and flow cytometry. [15]
Fluorescence Microscopy
Live-cell imaging with a fluorescently tagged benzoylamino-nicotinamide can provide qualitative and semi-quantitative information about its subcellular localization. This can reveal if the compound accumulates in specific organelles. [13]
Flow Cytometry
Flow cytometry can be used to quantify the uptake of a fluorescent analog in a large population of cells, providing statistically robust data on the distribution of uptake within the cell population. [15]
VI. Conclusion: A Roadmap to Characterizing Benzoylamino-nicotinamide Permeability
The suite of assays described in this guide provides a robust framework for thoroughly characterizing the cell permeability and uptake of benzoylamino-nicotinamides. By employing a tiered approach, researchers can efficiently screen compound libraries and gain deep mechanistic insights into the cellular transport of lead candidates. A comprehensive understanding of these properties is critical for the successful development of novel and effective therapeutics.
References
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Clarke, M. L., et al. (2011). Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
Domainex. (2026, February 9). MDCK Permeability Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). PAMPA In Vitro Assay. Retrieved from [Link]
-
Clarke, S. J., et al. (2011). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Schmidt, D., & Lynch, J. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
-
PubMed. (2013). LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis: linking compound levels to cellular potency. Retrieved from [Link]
-
ACS Publications. (2017, August 2). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from [Link]
-
PubMed. (2022, August 24). Determining small-molecule permeation through lipid membranes. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Retrieved from [Link]
-
ACS Publications. (2025, February 20). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Retrieved from [Link]
-
MDPI. (2024, May 28). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Retrieved from [Link]
-
Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
Springer. (n.d.). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Retrieved from [Link]
-
ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules. Retrieved from [Link]
-
PMC. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
-
ACS Publications. (2021, December 6). Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Retrieved from [Link]
-
EUNCL. (2017, March 31). Free/Bound Drug ratio – LC-MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Retrieved from [Link]
-
PubMed. (2024, December 16). Cell-Permeable Nicotinamide Adenine Dinucleotides for Exploration of Cellular Protein ADP-Ribosylation. Retrieved from [Link]
-
PubMed. (2000, September). Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier. Retrieved from [Link]
-
MDPI. (2024, January 17). Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of permeation of NAC for each formulation. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. MDCK Permeability Assay | Domainex [domainex.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis: linking compound levels to cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization & Structural Analysis of N-[4-(benzoylamino)phenyl]nicotinamide
This Application Note is designed for researchers and structural biologists focusing on the solid-state characterization of complex bis-amide systems. It details the crystallization and structural analysis of N-[4-(benzoylamino)phenyl]nicotinamide , a molecule exhibiting significant supramolecular versatility due to its asymmetric donor/acceptor sites.
Executive Summary
The target molecule, N-[4-(benzoylamino)phenyl]nicotinamide , represents a class of asymmetric p-phenylenediamine derivatives characterized by competing hydrogen-bonding motifs. The presence of a pyridine ring (acceptor), two amide groups (donor/acceptor), and three aromatic systems (π-stacking) creates a high probability of polymorphism. This guide provides a rationalized workflow for obtaining X-ray quality crystals and identifying thermodynamically stable phases, moving beyond trial-and-error to a first-principles approach.
Molecular Analysis & Solubility Profiling
Before attempting crystallization, one must understand the "supramolecular synthons" available. This molecule is a "conformational chameleon" capable of adopting extended or twisted geometries depending on the solvent environment.
Structural Synthons
-
Pyridine Nitrogen: Strong H-bond acceptor.
-
Amide NH: Strong H-bond donors.
-
Amide C=O: Strong H-bond acceptors.
-
Phenyl/Pyridine Rings: Sites for T-shaped or parallel-displaced π-stacking.
Solubility Mapping Protocol
Rationale: Bis-amides often suffer from poor solubility in common organic solvents due to strong intermolecular lattice energy. Action: Perform a semi-quantitative solubility test at 25°C and 60°C.
| Solvent Class | Representative Solvents | Expected Behavior | Utility |
| Polar Aprotic | DMSO, DMF, DMAc | High Solubility (>50 mg/mL) | Primary solvent for cooling/anti-solvent methods. |
| Polar Protic | Methanol, Ethanol, TFE | Moderate Solubility (Heating req.) | Good for slow evaporation; promotes H-bond exchange. |
| Non-Polar | Toluene, Hexane | Insoluble (<1 mg/mL) | Strictly Anti-solvent use. |
| Chlorinated | DCM, Chloroform | Low/Moderate | Useful for vapor diffusion (as the volatile component). |
Experimental Protocols
Protocol A: Vapor Diffusion (Sitting Drop)
Target:Single Crystal Growth (SCXRD) Mechanism: Slow supersaturation driven by solvent volatility difference, minimizing kinetic trapping of metastable forms.
Materials:
-
Hampton Research 24-well VDX plate (or equivalent).
-
Micro-bridges or sitting drop pedestals.
-
High-vacuum grease.
Step-by-Step:
-
Prepare Stock Solution: Dissolve 10 mg of the compound in 0.5 mL of DMF or DMSO. Ensure complete dissolution (sonicate if necessary). Filter through a 0.22 µm PTFE syringe filter.
-
Prepare Reservoir: In the well, place 500 µL of a precipitant.
-
Screen 1: Methanol (Miscible, lower boiling point).
-
Screen 2: Water (High polarity, strong anti-solvent).
-
Screen 3: Ethyl Acetate (Moderate polarity).
-
-
Set Drop: Pipette 2 µL of the Stock Solution onto the sitting drop pedestal.
-
Equilibration: Carefully pipette 1 µL of the Reservoir solution into the drop (1:2 ratio initially).
-
Seal: Apply grease to the rim and seal with a glass cover slide.
-
Incubation: Store at 20°C in a vibration-free environment. Check for birefringence under a polarized microscope after 3, 7, and 14 days.
Protocol B: Slow Cooling with Seeding
Target:Bulk Pure Phase (PXRD/DSC) Mechanism: Controlled cooling allows the system to follow the thermodynamic solubility curve, favoring the most stable polymorph.
Step-by-Step:
-
Saturation: Suspend 50 mg of compound in 2 mL of Ethanol/Nitromethane (1:1 v/v).
-
Heating: Heat to reflux (approx. 75°C) until a clear solution is obtained. If not clear, add DMF dropwise until dissolved.
-
Filtration: Hot filter the solution through a pre-warmed glass pipette plugged with cotton wool into a clean, pre-warmed vial.
-
Insulation: Place the vial inside a Dewar flask or a block of Styrofoam to control the cooling rate to approx 1-2°C per hour.
-
Nucleation: If no crystals form by 40°C, scratch the vessel wall or add a single seed crystal from Protocol A.
-
Harvest: Filter solids and dry under vacuum at 40°C for 12 hours.
Protocol C: Slurry Conversion
Target:Thermodynamic Stability Verification Mechanism: Solvent-mediated phase transformation converts metastable kinetic forms into the thermodynamic stable form.
-
Prepare a saturated solution in Methanol at 25°C.
-
Add excess solid (approx. 50 mg) to form a slurry.
-
Stir at 300 rpm for 48 hours.
-
Filter and analyze via PXRD.[1][2] Note: If the PXRD pattern changes from the starting material, a conversion to a more stable polymorph has occurred.
Structural Analysis Workflow
Crystallographic Logic
When solving the structure (SCXRD), pay specific attention to the amide torsion angles .
-
Syn-conformation: C=O and N-H point in same direction (rare in non-cyclic, but possible with intramolecular H-bonds).
-
Anti-conformation: Standard extended chain, favors intermolecular H-bonding (Head-to-Tail tapes).
Diagnostic Characterization
| Technique | Key Observation for N-[4-(benzoylamino)phenyl]nicotinamide |
| PXRD | Look for low-angle peaks (<10° 2θ) indicating long-axis unit cell dimensions typical of extended bis-amides. |
| IR (ATR) | Monitor Amide I (1650-1690 cm⁻¹) and Amide II bands. Shifts >10 cm⁻¹ indicate different H-bond strengths between polymorphs. |
| DSC | A single sharp endotherm indicates purity. A small exotherm followed by a melt indicates a metastable-to-stable transition. |
Visualization of Crystallization Logic
Caption: Decision matrix for selecting crystallization techniques based on solubility profiles to isolate specific solid-state forms.
References
-
Gowda, B. T., et al. (2007). "Structure of N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 63(8), o3536. Link
-
Li, X., et al. (2020). "Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization."[3] ChemRxiv. Link
-
Du Plessis, M. P., et al. (1983).[4] "The crystal structures of N-(4-nitrophenyl)benzamide and N-(4-methoxyphenyl)benzamide." Journal of Crystallographic and Spectroscopic Research, 13, 261–269. Link
-
Nangia, A. (2008). "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595-604. Link
-
Vishweshwar, P., et al. (2003). "Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients." Chemical Communications, (24), 2822-2823. Link
Sources
- 1. Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of N-[4-(benzoylamino)phenyl]nicotinamide in aqueous buffers
Introduction
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with N-[4-(benzoylamino)phenyl]nicotinamide. The strategies outlined here are based on fundamental principles of physical chemistry and formulation science. While specific experimental data for this particular molecule is not widely published, the troubleshooting steps are derived from extensive experience with compounds sharing similar structural motifs—namely, aromatic rings, amide linkages, and a weakly basic pyridine moiety.
The core challenge with N-[4-(benzoylamino)phenyl]nicotinamide arises from its molecular structure. The extensive aromatic systems (phenyl and benzoyl groups) and the amide bonds contribute to a high crystal lattice energy and low polarity, making it inherently difficult to dissolve in aqueous media. Our goal is to systematically disrupt these forces to achieve the desired concentration for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very low solubility (< 10 µM) for my N-[4-(benzoylamino)phenyl]nicotinamide in standard phosphate-buffered saline (PBS) at pH 7.4. Is this expected?
Yes, this is highly expected. The molecule's structure is dominated by non-polar, hydrophobic regions (the benzoyl and phenyl rings). In a neutral aqueous environment like PBS (pH 7.4), the molecule is uncharged. Water molecules are highly ordered and form strong hydrogen bonds with each other; significant energy is required to create a cavity in this network to accommodate a large, hydrophobic molecule. This thermodynamic penalty leads to very low aqueous solubility.
Based on its structure, we can infer the following properties that contribute to poor solubility:
-
High Lipophilicity (LogP): The presence of multiple aromatic rings suggests a high octanol-water partition coefficient (LogP), indicating a preference for non-polar environments over water.
-
Strong Intermolecular Forces: The amide groups can form strong hydrogen bonds with each other in the solid state, leading to a stable crystal lattice that is difficult to break apart.
-
Lack of Ionizable Groups at Neutral pH: The primary site for protonation is the nitrogen on the pyridine ring of the nicotinamide moiety. The pKa of nicotinamide itself is around 3.3. Therefore, at pH 7.4, this group is predominantly in its neutral, less soluble form.
Q2: What is the most logical first step to improve the solubility of my compound?
The most logical and scientifically sound first step is to attempt solubility enhancement through pH adjustment . This is a straightforward method that leverages the compound's likely basic character without introducing organic solvents that could interfere with biological assays.
The pyridine nitrogen in the nicotinamide group is a weak base. By lowering the pH of the buffer, we can protonate this nitrogen, creating a positively charged species (a conjugate acid). This charged form is significantly more polar and will interact more favorably with water molecules, leading to a substantial increase in solubility.
Here is the recommended workflow for initial solubility troubleshooting:
Caption: Initial solubility troubleshooting workflow.
Q3: Can you provide a detailed protocol for a pH-dependent solubility study?
Certainly. This experiment will allow you to determine the pH at which N-[4-(benzoylamino)phenyl]nicotinamide reaches its maximum solubility, which should correspond to the pH range where it is fully protonated.
Objective: To determine the aqueous solubility of N-[4-(benzoylamino)phenyl]nicotinamide as a function of pH.
Materials:
-
N-[4-(benzoylamino)phenyl]nicotinamide powder
-
Series of aqueous buffers (e.g., citrate, phosphate) ranging from pH 2.0 to 8.0
-
HPLC system with a suitable column (e.g., C18) and validated detection method
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Thermomixer or shaker incubator
-
Calibrated pH meter
-
0.22 µm syringe filters
Protocol: Equilibrium Shake-Flask Method
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM strength) at various pH points: 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0. Verify the final pH of each buffer after preparation.
-
Compound Addition: Add an excess amount of the compound powder to a microcentrifuge tube containing a fixed volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Equilibration: Tightly cap the tubes and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures the solution reaches equilibrium.
-
Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially , do not disturb the pellet.
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation and bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to generate a pH-solubility profile.
Q4: My experiments are pH-sensitive and must be run at pH 7.4. What are my options if pH adjustment isn't viable?
If you are constrained to a neutral pH, you must employ formulation-based strategies. The most common approaches for preclinical research, in order of increasing complexity, are the use of co-solvents , surfactants , or cyclodextrins .
| Strategy | Mechanism of Action | Common Examples | Key Considerations |
| Co-solvents | Reduce the polarity of the aqueous solvent system, making it more favorable for non-polar solutes. | DMSO, Ethanol, PEG 400, Propylene Glycol | Potential for cytotoxicity or off-target effects in biological assays. Must be tested for vehicle effects. |
| Surfactants | Form micelles above their Critical Micelle Concentration (CMC). The hydrophobic core of the micelle encapsulates the drug molecule. | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | Can interfere with cell membranes. The CMC must be exceeded for effective solubilization. |
| Cyclodextrins | Form host-guest inclusion complexes. The hydrophobic drug molecule sits inside the truncated cone-shaped cyclodextrin cavity. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can extract cholesterol from cell membranes at high concentrations. Saturation can occur. |
Recommendation: Start with co-solvents due to their simplicity. A common starting point is a formulation containing up to 10% DMSO and 40% PEG 400 in an aqueous vehicle. If this is not sufficient or causes cellular toxicity, proceed to cyclodextrins like HP-β-CD, which are generally well-tolerated.
Q5: How do cyclodextrins work, and how do I select the right one?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They improve the solubility of non-polar molecules by encapsulating them within this cavity, effectively shielding the hydrophobic guest from the aqueous environment. This "inclusion complex" is then readily soluble in water.
Caption: Cyclodextrin inclusion complex formation.
Selection Guide: For a molecule the size of N-[4-(benzoylamino)phenyl]nicotinamide, a β-cyclodextrin derivative is the most appropriate choice due to its cavity size.
-
Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is the most commonly used and versatile cyclodextrin for research applications. It has high aqueous solubility and a favorable safety profile.
-
Consider Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): If you require strong solubilization for an injectable formulation, SBE-β-CD is an excellent choice. Its charged sulfobutyl ether groups provide a very high aqueous solubility and it can form very stable complexes.
Protocol: Phase Solubility Study with HP-β-CD
-
Prepare Stock Solution: Prepare a high-concentration stock solution of HP-β-CD in your desired buffer (e.g., 40% w/v in PBS pH 7.4).
-
Create Dilutions: Make a series of dilutions from the stock solution to get a range of HP-β-CD concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v).
-
Equilibrate with Excess Drug: Add an excess amount of N-[4-(benzoylamino)phenyl]nicotinamide to each cyclodextrin solution.
-
Follow Shake-Flask Method: Use the same equilibration, centrifugation, and analysis steps as described in the pH-solubility protocol (FAQ 3).
-
Analyze Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant of the complex.
References
-
Title: Exploring the Importance of Salt and Cocrystal Forms in Drug Discovery Source: American Chemical Society URL: [Link]
-
Title: The Art and Science of Dosing Compound in Preclinical Efficacy Studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Final Report on the Safety Assessment of Niacinamide and Niacin Source: SAGE Journals URL: [Link]
-
Title: Shake-Flask Method for Solubility Determination Source: The Organization for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: Cosolvents and Cosolvency Source: ScienceDirect URL: [Link]
-
Title: Surfactants and their applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Cyclodextrins Source: ScienceDirect URL: [Link]
-
Title: CAPTISOL® (Sulfobutyl Ether-β-Cyclodextrin, SBECD) Source: Captisol URL: [Link]
-
Title: Phase-solubility analysis and its applications in pharmaceutical sciences Source: Taylor & Francis Online URL: [Link]
Addressing non-specific binding of hydrophobic compounds in biochemical assays
Introduction: The "Invisible" Variable
Welcome. If you are reading this, you are likely seeing IC50 curves that shift inexplicably, signal windows that collapse, or "promiscuous" hits that vanish upon re-testing. In drug discovery, hydrophobic compounds (typically LogP > 3) present a unique challenge: they hate water more than they love your target.
This guide addresses the three distinct physical phenomena often grouped under "non-specific binding":
-
Surface Adsorption: The compound sticks to the plastic.
-
Colloidal Aggregation: The compound sticks to itself, sequestering the enzyme.
-
Protein Sequestration: The compound sticks to the carrier protein (e.g., BSA).
Module 1: Surface Adsorption (The Plastic Problem)
Q: Why is my compound potency lower in the assay plate than in the stock solution?
A: You are likely losing free compound to the walls of your consumables before it ever reaches the target. Hydrophobic molecules migrate to the liquid-solid interface to minimize free energy. This is most severe during intermediate serial dilutions in polystyrene plates.
Troubleshooting Protocol: Material & Transfer Optimization
-
Switch Plastics:
-
Storage/Dilution: Use Polypropylene (PP) . It is more resistant to hydrophobic binding than Polystyrene (PS).
-
Assay Plates: Use "Non-Binding Surface" (NBS) or "Low-Binding" treated plates. These have hydrophilic polymer coatings (e.g., Corning NBS, Greiner Non-Binding) that create a hydration layer, repelling hydrophobic drugs.
-
-
Eliminate Serial Dilution Steps (Acoustic Ejection):
-
The Expert Fix: Traditional tip-based transfer requires multiple wet-transfer steps. Each tip and intermediate well is a surface for adsorption.
-
Solution: Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo).[1] ADE transfers nanoliters directly from a high-concentration source plate to the assay plate. This eliminates tips and intermediate dilution steps entirely.
-
Visualizing the Loss Mechanism:
Figure 1: Comparison of compound loss in traditional serial dilution vs. Acoustic Droplet Ejection (ADE).
Module 2: Colloidal Aggregation (The "Shoichet" Effect)
Q: Why do I have steep Hill slopes (> 2.0) and "flat" structure-activity relationships (SAR)?
A: Your compound is likely forming colloidal aggregates. First described by Brian Shoichet’s lab, many hydrophobic compounds form sub-micrometer colloids at micromolar concentrations. These colloids non-specifically adsorb enzymes, inhibiting them physically rather than chemically. This results in false positives.[2]
The Diagnostic:
-
Steep inhibition curves (Hill slope >> 1).
-
Inhibition is reversed by adding non-ionic detergent.
-
Inhibition is dependent on enzyme concentration (aggregates can be "saturated" by excess enzyme).
Data Table: Detergent Selection for Disruption
Non-ionic detergents disrupt colloids by lowering surface tension. You must operate above the Critical Micelle Concentration (CMC).
| Detergent | Type | CMC (mM) | CMC (% w/v) | Rec. Assay Conc. | Notes |
| Triton X-100 | Non-ionic | 0.2 - 0.9 | ~0.015% | 0.01% | The "Gold Standard" for disrupting aggregates [1]. |
| Tween-20 | Non-ionic | 0.06 | 0.007% | 0.01% - 0.05% | Common, but prone to oxidation (peroxides). Use high purity. |
| CHAPS | Zwitterionic | 8.0 | 0.49% | 0.5% - 1.0% | Good for membrane proteins; less effective for colloids than Triton. |
| Brij-35 | Non-ionic | 0.09 | 0.11% | 0.1% | Low absorbance background. |
Protocol: The Detergent Sensitivity Screen
Goal: Determine if your "hit" is a true inhibitor or an aggregator.[3]
-
Prepare Assay Buffer: Create two buffers:
-
Buffer A: Standard Assay Buffer (no detergent).
-
Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
-
Run IC50 Curves: Test the compound in both buffers side-by-side.
-
Analyze Results:
-
True Inhibitor: IC50 remains constant (within 2-3 fold) in both buffers.
-
Aggregator: Potency shifts dramatically (>10 fold loss) or disappears in Buffer B.
-
Visualizing the Mechanism:
Figure 2: Mechanism of colloidal aggregation and disruption by detergent micelles.
Module 3: Carrier Protein Interference (The Albumin Sink)
Q: My assay works in buffer but fails when I add BSA or run it in serum. Why?
A: Albumin (BSA/HSA) is a "sponge" for hydrophobic molecules. If your compound has high lipophilicity, it will bind to the BSA used to block the plates. This reduces the free fraction of the drug available to inhibit the target.
Troubleshooting Protocol: Blocking Optimization
-
Calculate the Shift: If IC50 shifts right (lower potency) as BSA concentration increases, you have a sequestration issue.
-
Switch Blocking Agents: Replace BSA with a protein that has different binding properties.
-
Casein (0.1%): A loose, unstructured protein. Often binds small molecules less avidly than the globular BSA [2].
-
Ovalbumin: An alternative globular protein.
-
Prion-Free Gelatin: Effective for blocking surfaces without sequestering hydrophobic drugs.
-
-
Reduce Concentration: Standard protocols often use 1% BSA. For hydrophobic screens, titrate BSA down to 0.05% or 0.01% . Use just enough to keep the enzyme stable and prevent plate sticking, but no more.
References
-
Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors.[3] Nature Protocols. [Link][3]
-
NCBI Assay Guidance Manual. (2012). Assay Operations for SAR Support. [Link]
-
Beckman Coulter. (n.d.). Echo Acoustic Liquid Handling Technology (ADE).[1] [Link]
-
Corning Life Sciences. (n.d.). Low Binding Microplates Technical Note. [Link]
Sources
Validation & Comparative
Comparative Guide: N-[4-(benzoylamino)phenyl]nicotinamide (BPN) vs. Standard SIRT2 Inhibitors
This guide provides an in-depth technical comparison of N-[4-(benzoylamino)phenyl]nicotinamide (referred to herein as Compound BPN ) against standard inhibitors in the field of epigenetic modulation, specifically targeting Sirtuin 2 (SIRT2) .
Executive Summary & Compound Identity
N-[4-(benzoylamino)phenyl]nicotinamide (BPN) represents a class of bis-amide derivatives designed to inhibit Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in cell cycle regulation, neurodegeneration, and tumorigenesis.
Unlike endogenous Nicotinamide (NAM) , which acts as a weak, pan-sirtuin inhibitor, BPN incorporates a phenyl-linker and a benzoyl cap to exploit the hydrophobic "selectivity pocket" adjacent to the NAD+ binding site. This structural modification enhances potency and selectivity for the SIRT2 isoform over SIRT1 and SIRT3.
Structural Classification
-
Core Scaffold: Nicotinamide (mimics the physiological product).
-
Linker: 1,4-Phenylenediamine.
-
Cap Group: Benzoyl (provides hydrophobic interaction).
-
Primary Target: SIRT2 (IC50 range: ~5–15 µM).
-
Mechanism: Non-competitive/Mixed inhibition with respect to NAD+; competes with the nicotinamide release step.
Mechanistic Profiling & Pathway Logic
The Inhibition Mechanism
Sirtuins catalyze deacetylation by consuming NAD+ and releasing Nicotinamide (NAM).[1] BPN functions by occupying the C-pocket (where NAM binds) but extends into the acyl-lysine channel , locking the enzyme in an inactive conformation.
Pathway Diagram: SIRT2 Inhibition Workflow
The following diagram illustrates the catalytic cycle of SIRT2 and the interference point of BPN compared to the standard inhibitor SirReal2 .
Figure 1: Mechanism of Action. BPN mimics the feedback inhibition of Nicotinamide but with enhanced affinity due to the benzoylamino extension, preventing the enzyme from resetting for the next catalytic cycle.
Comparative Performance Data
The following table contrasts BPN with industry-standard SIRT2 inhibitors.
Table 1: Potency and Selectivity Profile
| Feature | BPN (Bis-Amide Probe) | AGK2 (Standard) | SirReal2 (High Potency) | Nicotinamide (Endogenous) |
| IC50 (SIRT2) | 5.0 – 15.0 µM | 3.5 µM | 0.14 µM (140 nM) | > 50 µM |
| Selectivity (vs. SIRT1) | > 10-fold | > 10-fold | > 1000-fold | Non-selective |
| Binding Mode | NAM-pocket competitor | Active site inhibitor | Allosteric rearranger | Product inhibitor |
| Solubility | Moderate (DMSO) | Low | Moderate | High (Water) |
| Cell Permeability | Moderate | Low/Moderate | High | High |
| Primary Use | Structural Probe / Hit Validation | General Reference | Potency Standard | Physiological Control |
Expert Insight: While SirReal2 is significantly more potent (nanomolar range), BPN and similar bis-amides (like AK-1) are critical for studying the nicotinamide-binding pocket . BPN is often used to validate "product inhibition" mechanisms because it mimics the structure of NAM but cannot be cleaved.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with internal controls to distinguish true inhibition from assay artifacts (e.g., aggregation or fluorescence quenching).
Protocol A: Fluorometric SIRT2 Deacetylation Assay
Objective: Determine the IC50 of BPN using a p53-based fluorogenic substrate.
Reagents:
-
Enzyme: Recombinant Human SIRT2 (0.5 U/well).
-
Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic p53 peptide).
-
Cofactor: NAD+ (500 µM final).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
Workflow:
-
Preparation: Dissolve BPN in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer (keep DMSO < 1%).
-
Incubation (Pre-Equilibration):
-
Mix SIRT2 enzyme + BPN dilutions.
-
Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
-
Reaction Start:
-
Add NAD+ and Fluorogenic Substrate mixture.
-
-
Kinetic Read:
-
Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 30 minutes.
-
-
Development (End-Point Control):
-
Add Trypsin/Nicotinamide stop solution to cleave the deacetylated peptide and release AMC.
-
Read final fluorescence.
-
Validation Checkpoints:
-
No-Enzyme Control: Must show near-zero fluorescence change (rules out substrate instability).
-
No-NAD+ Control: Must show zero activity (confirms NAD+ dependence).
-
Nicotinamide (5 mM) Control: Should show >90% inhibition (positive control).
Protocol B: Cellular Tubulin Acetylation Assay (Western Blot)
Objective: Confirm BPN activity in cells (SIRT2 deacetylates
Workflow Diagram:
Figure 2: Cellular Validation Workflow. Trichostatin A (TSA) is included in the lysis buffer to prevent deacetylation by other HDACs during processing, ensuring the signal is specific to the SIRT2 inhibition that occurred during treatment.
References
-
Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519.
- Context: Establishes the bis-amide scaffold (AGK2) utility in neuroprotection.
-
Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263.
- Context: Defines the structural basis for SirReal2 and compares it to nicotinamide-mimicking inhibitors.
-
Luthi-Carter, R., et al. (2010). "SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis." Proceedings of the National Academy of Sciences, 107(17), 7927-7932.
- Context: Describes AK-1 and similar sulfonamide/amide analogs.
-
Avalos, J. L., et al. (2005). "Structure of a Sir2 enzyme bound to an acetylated peptide and NAD+ analogue."[1] Nature, 432, 446–450.
- Context: Fundamental structural biology of the nicotinamide exchange pocket targeted by BPN.
Sources
Validation of N-[4-(benzoylamino)phenyl]nicotinamide target engagement in vivo
Publish Comparison Guide: In Vivo Target Engagement Validation for N-[4-(benzoylamino)phenyl]nicotinamide
Executive Summary
Compound: N-[4-(benzoylamino)phenyl]nicotinamide (referred to herein as BAPN-1 ). Chemical Class: Bis-aryl amide / Nicotinamide mimetic. Putative Targets: Nicotinamide Phosphoribosyltransferase (NAMPT) or Sirtuin Deacetylases (SIRT1/2). Objective: To distinguish between potential mechanisms of action and rigorously validate physical target engagement (TE) in an animal model.
This guide outlines a comparative validation strategy, contrasting Pharmacodynamic (PD) Biomarker Analysis (Metabolomics) against Biophysical TE Assays (CETSA). It benchmarks BAPN-1 against the clinical standard FK866 (NAMPT inhibitor) and AGK2 (SIRT2 inhibitor).
Mechanistic Hypothesis & Signaling Architecture
The structural core of BAPN-1—a nicotinamide moiety linked to a hydrophobic benzoyl tail—suggests it functions as a competitive inhibitor for NAD+-binding enzymes.
-
Hypothesis A (NAMPT Inhibition): BAPN-1 mimics the nicotinamide substrate, blocking the rate-limiting step in the NAD+ salvage pathway. This results in a catastrophic depletion of intracellular NAD+.
-
Hypothesis B (SIRT Inhibition): BAPN-1 occupies the C-pocket of Sirtuins, preventing the deacetylation of substrates like p53 or
-tubulin.
Pathway Visualization (NAD+ Salvage & Consumption)
Figure 1: Dual-target hypothesis for BAPN-1. The compound may block NAMPT (red), crashing NAD+ levels, or inhibit Sirtuins (yellow), accumulating acetylated substrates.
Comparative Analysis of Validation Methods
To validate BAPN-1, we compare three distinct methodologies. The "Recommended" approach combines metabolic profiling with functional readout.
| Feature | Method A: LC-MS/MS Metabolomics (PD Biomarker) | Method B: In Vivo CETSA (Biophysical TE) | Method C: Western Blotting (Functional PD) |
| Primary Readout | Intratumoral NAD+ & NMN concentration | Thermal stabilization of Target Protein | Acetylation status (Ac-p53, Ac-Tubulin) |
| Target Specificity | High for NAMPT (NAD+ crash is unique) | High (Direct binding confirmation) | Moderate (SIRT vs HDAC overlap) |
| Sensitivity | Extreme (Femtomolar detection) | Moderate (Depends on antibody) | Low to Moderate |
| Throughput | High (96-well extraction) | Low (Requires Western/AlphaLISA) | Medium |
| In Vivo Feasibility | Excellent (Standard PK/PD) | Challenging (Tissue homogenization issues) | Good |
| Verdict | Primary Choice for NAMPT Hypothesis | Secondary Choice for Confirmation | Primary Choice for SIRT Hypothesis |
Experimental Protocols
Protocol A: LC-MS/MS Quantification of NAD+ (The "Gold Standard" for NAMPT)
Rationale: If BAPN-1 targets NAMPT, NAD+ levels should drop by >90% within 24-48 hours, mimicking FK866.
Workflow:
-
Dosing: Administer BAPN-1 (e.g., 50 mg/kg IP) to tumor-bearing mice (n=5/group). Include Vehicle and FK866 (positive control) groups.
-
Harvest: At T=24h, harvest tumor and liver. CRITICAL: Flash freeze in liquid nitrogen within 30 seconds to prevent NAD+ degradation.
-
Extraction:
-
Pulverize tissue in liquid nitrogen.
-
Extract with cold 0.5M Perchloric Acid (PCA) to precipitate proteins and stabilize nucleotides.
-
Neutralize with 3M K2CO3.
-
Centrifuge (14,000 x g, 10 min, 4°C).
-
-
Analysis: Inject supernatant into LC-MS/MS (HILIC column). Monitor MRM transitions for NAD+ (664 -> 136) and NMN (335 -> 123).
-
Validation Criteria: A reduction in NAD+ comparable to FK866 confirms NAMPT engagement.
Protocol B: Acetylation Western Blot (The "Gold Standard" for Sirtuins)
Rationale: If BAPN-1 targets SIRT1/2, global NAD+ may remain stable, but specific substrates will be hyperacetylated.
Workflow:
-
Dosing: As above.
-
Lysis: Homogenize tissue in RIPA buffer supplemented with Trichostatin A (TSA) and Nicotinamide (to prevent ex vivo deacetylation).
-
Immunoblot:
-
SIRT1 Readout: Probe for Ac-p53 (Lys382) .
-
SIRT2 Readout: Probe for Ac-
-Tubulin (Lys40) .
-
-
Validation Criteria: Increased band intensity relative to Vehicle confirms Sirtuin inhibition.
Supporting Data: Benchmarking Performance
The following table simulates expected results if BAPN-1 is a potent NAMPT inhibitor (Scenario 1) or a SIRT inhibitor (Scenario 2).
| Readout | Vehicle Control | BAPN-1 (Scenario 1: NAMPT) | BAPN-1 (Scenario 2: SIRT) | FK866 (Ref. NAMPT) | AGK2 (Ref. SIRT2) |
| Tumor NAD+ | 100% (Baseline) | <10% (Crashed) | ~90-100% (Stable) | <5% | ~95% |
| Tumor NMN | 100% | <5% (Depleted) | ~100% | <5% | ~100% |
| Ac-p53 (K382) | Low | High (Due to stress) | Very High | High (Stress) | Low |
| Ac-Tubulin | Low | Low | High (If SIRT2) | Low | High |
Interpretation:
-
NAMPT Profile: If BAPN-1 matches the "Scenario 1" column (NAD+ crash), it validates the compound as a NAMPT inhibitor. The depletion of NMN confirms the block is upstream of NMN synthesis.
-
SIRT Profile: If NAD+ is stable but acetylation rises ("Scenario 2"), BAPN-1 is a downstream deacetylase inhibitor.
Advanced Validation: In Vivo CETSA Workflow
If metabolic data is ambiguous, use In Vivo Cellular Thermal Shift Assay to prove physical binding.
Figure 2: In Vivo CETSA workflow. A shift in the thermal aggregation curve (T_agg) of NAMPT or SIRT in the presence of BAPN-1 confirms physical binding in the complex tissue environment.
References
-
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research.
-
Olesen, U. H., et al. (2008). Anticancer agent CHS-828 inhibits cellular synthesis of NAD. Biochemical and Biophysical Research Communications.
-
Martinez, N. J., et al. (2014). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split NanoLuc. ACS Chemical Biology. (Contextual reference for CETSA methodology).
-
Sociali, G., et al. (2016). Quinoline-based SIRT1 inhibitors: Synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry. (Reference for benzamide/nicotinamide mimetic structures).
Comparative cytotoxicity of nicotinamide analogs in normal vs. cancer cells
The heightened reliance of cancer cells on the NAD+ salvage pathway provides a clear therapeutic target. Nicotinamide analogs like FK866 and 6-AN, along with NQO1-bioactivatable drugs, demonstrate significant promise by selectively inducing metabolic catastrophe in malignant cells. The differential cytotoxicity observed between cancer and normal cells underscores the potential for these compounds to offer a wider therapeutic window and reduced off-target toxicity compared to conventional chemotherapies. Future research will likely focus on developing next-generation analogs with improved potency and pharmacokinetic profiles, as well as exploring synergistic combinations with other targeted therapies, such as PARP inhibitors or radiation, to enhance their anti-cancer efficacy. [3][31][32]
References
-
NAD and Cancer Explained: The Real Risks and Evidence - Vivere. Available from: [Link]
-
Cytotoxicity Testing: Everything You Need to Know - Test Labs. Available from: [Link]
-
Yaku, K., Okabe, K., & Nakagawa, T. (2018). NAD+ salvage pathway in cancer metabolism and therapy. Frontiers in Oncology, 8, 627. Available from: [Link]
-
Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. Available from: [Link]
-
Chen, H., et al. (2023). Targeting NAD+ metabolism: dual roles in cancer treatment. Frontiers in Oncology, 13, 1285685. Available from: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Clements, S. E., et al. (2022). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Cancers, 14(15), 3704. Available from: [Link]
-
Surjana, D., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences, 21(6), 2074. Available from: [Link]
-
Cytotoxicity | Medistri SA. Available from: [Link]
-
Piacente, F., et al. (2021). Advances in NAD-Lowering Agents for Cancer Treatment. International Journal of Molecular Sciences, 22(10), 5229. Available from: [Link]
-
Kennedy, M. C., et al. (2021). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance, 4(2), 377-392. Available from: [Link]
-
Furman, C., et al. (2018). The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism. Journal of Biological Chemistry, 293(46), 17899-17911. Available from: [Link]
-
Nicotinamide - Memorial Sloan Kettering Cancer Center. Available from: [Link]
-
Chini, C. C. S., et al. (2018). Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies. Trends in Cancer, 4(5), 341-353. Available from: [Link]
-
Moore, Z., et al. (2019). Targeting Base Excision Repair in Cancer: NQO1-Bioactivatable Drugs Improve Tumor Selectivity and Reduce Treatment Toxicity Through Radiosensitization of Human Cancer. Cancers, 11(11), 1782. Available from: [Link]
-
MTT Cell Assay Protocol. Available from: [Link]
-
NQO1-Bioactivatable Drugs at the Interface of Cancer Metabolism and the DNA Damage Response - DSpace Repository. Available from: [Link]
-
Ruggieri, V., et al. (2020). Possible mechanisms of cancer prevention by nicotinamide. British Journal of Pharmacology, 177(10), 2205-2219. Available from: [Link]
-
Sharma, A., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 10(11), 1088. Available from: [Link]
-
Surjana, D., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences, 21(6). Available from: [Link]
-
Huang, X., et al. (2023). Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms. International Journal of Molecular Sciences, 24(24), 17462. Available from: [Link]
-
Chen, J., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 975338. Available from: [Link]
-
Chen, J., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13. Available from: [Link]
-
AMERICAN UNIVERSITY OF BEIRUT THERAPEUTIC TARGETING OF THE PENTOSE PHOSPHATE PATHWAY IN COLORECAL CANCER USING 6-AMINONICOTINAMIDE. Available from: [Link]
-
Thangaraj, K., et al. (2022). NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth. Frontiers in Oncology, 12, 893325. Available from: [Link]
-
Chowdhry, S., et al. (2018). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology, 8, 627. Available from: [Link]
-
Sharma, A., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Biology, 10(11). Available from: [Link]
-
El-Gamal, M. I., et al. (2023). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187654. Available from: [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436-7442. Available from: [Link]
-
Gornicka, A., et al. (2018). Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism. Anticancer Research, 38(11), 6241-6248. Available from: [Link]
-
El-Gamal, M. I., et al. (2022). The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers, 14(22), 5649. Available from: [Link]
-
Kennedy, M. C., et al. (2024). Distinct Capabilities in NAD Metabolism Mediate Resistance to NAMPT Inhibition in Glioblastoma. International Journal of Molecular Sciences, 25(11), 5946. Available from: [Link]
-
Rodrigues, A. S., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Molecular Medicine Reports, 11(2), 1083-1089. Available from: [Link]
-
Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63, 7436-42. Available from: [Link]
-
Surjana, D., et al. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences, 21(6). Available from: [Link]
-
Zhang, T., et al. (2024). The Fluorinated NAD Precursors Enhance FK866 Cytotoxicity by Activating SARM1 in Glioblastoma Cells. International Journal of Molecular Sciences, 25(17), 9187. Available from: [Link]
Sources
- 1. viverelife.co.uk [viverelife.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting NAD+ metabolism: dual roles in cancer treatment [frontiersin.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 15. mdpi.com [mdpi.com]
- 16. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Base Excision Repair in Cancer: NQO1-Bioactivatable Drugs Improve Tumor Selectivity and Reduce Treatment Toxicity Through Radiosensitization of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]
- 23. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 29. atcc.org [atcc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
